molecular formula C10H6N4S2 B14077186 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine

3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine

Cat. No.: B14077186
M. Wt: 246.3 g/mol
InChI Key: LPBCTXJGOILQDR-UHFFFAOYSA-N
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Description

3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is an organic compound characterized by the presence of two thiophene rings attached to a tetrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with hydrazine and nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene rings .

Scientific Research Applications

3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine exerts its effects is primarily related to its electronic structure. The presence of the tetrazine ring and thiophene units allows for extensive conjugation, which can facilitate electron transfer processes. This makes the compound particularly useful in applications requiring efficient charge transport, such as in organic electronics .

Comparison with Similar Compounds

Uniqueness: 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which provides distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics .

Properties

Molecular Formula

C10H6N4S2

Molecular Weight

246.3 g/mol

IUPAC Name

3,6-dithiophen-2-yl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H6N4S2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H

InChI Key

LPBCTXJGOILQDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N=N2)C3=CC=CS3

Origin of Product

United States

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